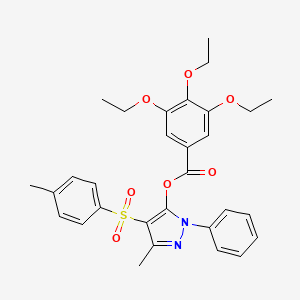

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group, a phenyl group, and a tosyl group, along with a benzoate ester moiety that is further substituted with three ethoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core. This can be achieved by reacting 3-methyl-1-phenyl-1H-pyrazole with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups replacing the tosyl group.

Aplicaciones Científicas De Investigación

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mecanismo De Acción

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

3-methyl-1-phenyl-1H-pyrazole: Lacks the tosyl and benzoate ester groups, making it less complex.

4-tosyl-1H-pyrazole: Lacks the phenyl and benzoate ester groups.

3,4,5-triethoxybenzoic acid: Lacks the pyrazole core.

Uniqueness

The uniqueness of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate lies in its multi-functional structure, which combines the properties of pyrazole, tosyl, and benzoate ester groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Actividad Biológica

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N2O5S, with a molecular weight of approximately 466.58 g/mol. The compound features a pyrazole ring system substituted with a methyl group, a phenyl group, a tosyl group, and a triethoxybenzoate moiety. This unique structural arrangement contributes to its potential biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : The reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride in the presence of a base (e.g., pyridine) forms the tosylated intermediate.

- Esterification : The tosylated intermediate is then reacted with 3,4,5-triethoxybenzoic acid under esterification conditions to yield the final product.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | E. coli | 20 |

| Target Compound | S. aureus | 22 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied due to their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies on similar compounds suggest that this compound may inhibit specific cancer cell lines.

Case Study: In vitro Evaluation

A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF7). Results indicated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may bind to receptors involved in cell signaling pathways, thereby modulating their activity and affecting cellular responses.

Future Research Directions

Further research is needed to explore:

- In vivo Studies : To assess the efficacy and safety profiles in animal models.

- Structure–Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 3,4,5-triethoxybenzoate?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions .

- Step 2 : Tosylation at the 4-position using p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Step 3 : Esterification of the 5-hydroxy group with 3,4,5-triethoxybenzoyl chloride under anhydrous conditions .

- Optimization : Reaction parameters (temperature, solvent polarity) must be controlled to avoid side products like over-tosylation or ester hydrolysis .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC/GC-MS : To assess purity (>95% recommended for biological assays) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tosyl group at C4, triethoxybenzoyl at C5) .

- X-ray Crystallography : Single-crystal analysis using SHELXL for unambiguous structural assignment .

Q. What are the key challenges in isolating this compound during synthesis?

- Separation Issues : Co-elution of intermediates with similar polarity (e.g., unreacted tosyl precursor).

- Solution : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or preparative TLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Case Example : Discrepancy between NMR-derived tautomeric forms and X-ray crystallography results.

- Resolution :

- Dynamic NMR : To study tautomerism in solution .

- DFT Calculations : Compare theoretical NMR chemical shifts with experimental data .

- Complementary Techniques : IR spectroscopy to confirm functional groups absent in XRD .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?

- Approaches :

- Molecular Docking : To explore interactions with biological targets (e.g., enzymes) using AutoDock Vina .

- DFT/Molecular Dynamics : Study electronic properties (e.g., HOMO-LUMO gaps) or solvation effects .

- Validation : Cross-check computational results with experimental data (e.g., kinetic assays for enzyme inhibition) .

Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

- Protocol :

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .

- pH-Dependent Stability : Test in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis under basic conditions) .

Q. What strategies mitigate low yields in the final esterification step?

- Root Cause : Steric hindrance from the bulky tosyl and triethoxybenzoyl groups.

- Solutions :

- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing time and energy .

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to activate the acyl chloride .

Propiedades

IUPAC Name |

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-triethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O7S/c1-6-36-25-18-22(19-26(37-7-2)27(25)38-8-3)30(33)39-29-28(40(34,35)24-16-14-20(4)15-17-24)21(5)31-32(29)23-12-10-9-11-13-23/h9-19H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVIIIGUQQYEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.